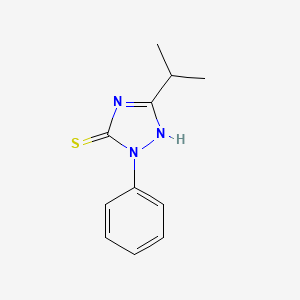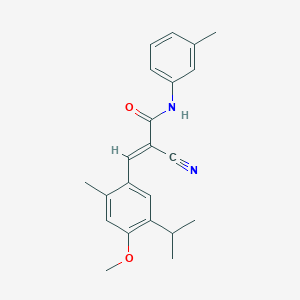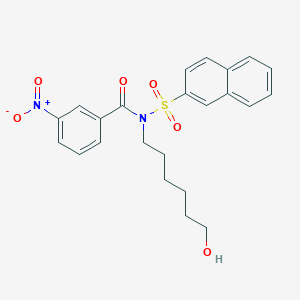![molecular formula C21H10ClF3INO2S B11525190 (4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-5(4H)-one](/img/structure/B11525190.png)
(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and various halogen substituents
Preparation Methods
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and furan intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include halogenating agents, coupling catalysts, and solvents such as dichloromethane and dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.
Coupling Reactions: The furan ring can participate in coupling reactions, forming new carbon-carbon bonds under the influence of palladium catalysts.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or furan derivatives with altered functional groups.
Scientific Research Applications
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the unique structure of the thiazole and furan rings allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other thiazole and furan derivatives with halogen substituents. For example:
2,4-Dichloroaniline: A simpler compound with two chlorine atoms on an aniline ring.
2,5-Dichloroaniline: Another aniline derivative with chlorine atoms in different positions.
3,4-Dichloroaniline: An aniline derivative with chlorine atoms in yet another configuration.
Properties
Molecular Formula |
C21H10ClF3INO2S |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C21H10ClF3INO2S/c22-16-6-4-13(26)9-15(16)19-27-17(20(28)30-19)10-14-5-7-18(29-14)11-2-1-3-12(8-11)21(23,24)25/h1-10H/b17-10+ |
InChI Key |
YUGDXOYKHSOTOR-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)SC(=N3)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)SC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-bromophenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B11525110.png)
![4-({[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11525114.png)
![N-[(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-ylidene]-N-methylmethanaminium](/img/structure/B11525120.png)
![6-Acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11525124.png)

![6-(3,4-dimethoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11525133.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525145.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525165.png)
![ethyl (2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525172.png)
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525176.png)

![(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11525183.png)

